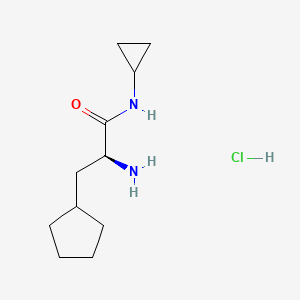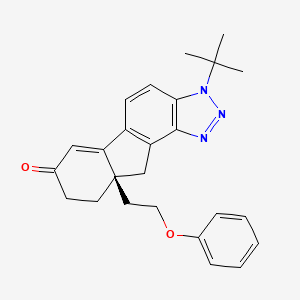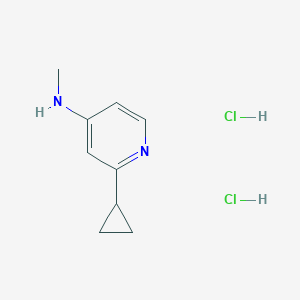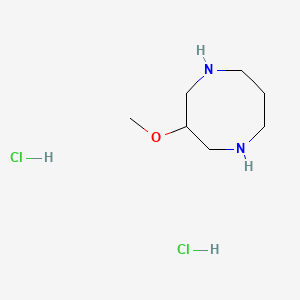![molecular formula C9H9N3O3 B1459835 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1523606-42-9](/img/structure/B1459835.png)
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Vue d'ensemble
Description
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound . It is part of the pyrimidine class of compounds, which are known for their diverse pharmacological properties . Pyrimidines are integral parts of DNA and RNA and have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides, which were synthesized by 10-15 synthetic steps .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and its derivatives have been subjects of research due to their intriguing chemical properties and potential applications in various fields. Studies focus on the synthesis, chemical transformations, and applications of these compounds in medicinal chemistry and materials science.
Synthetic Pathways : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves several key steps, including the regioselective alkylation, cyclization, and functional group transformations. These processes are crucial for introducing different substituents into the pyrrolopyrimidine framework, enabling the exploration of their chemical and biological properties D. H. Kim & A. A. Santilli, 1969.
Chemical Modifications : Research demonstrates the versatility of pyrrolo[2,3-d]pyrimidines in undergoing various chemical modifications. These include N-alkylation, hydroxylation, and the introduction of different functional groups to the pyrimidine ring. Such modifications are pivotal for the development of compounds with desired physical, chemical, or biological activities H. Rosemeyer et al., 1985.
Development of Novel Heterocyclic Systems : The pyrrolo[2,3-d]pyrimidine scaffold serves as a precursor for the synthesis of novel heterocyclic systems. These new compounds expand the chemical space for drug discovery and development, offering potential as therapeutic agents or in material science applications L. Muzychka et al., 2019.
Antiviral and Antifungal Applications : Some derivatives of this compound have shown promising antiviral and antifungal activities. These activities highlight the potential of such compounds in the development of new therapeutic agents F. Hanafy, 2011.
Biological Activity Profiling : The modification of the pyrrolo[2,3-d]pyrimidine core structure has been explored to develop compounds with significant biological activities. This includes cytostatic and antiviral properties against various targets, demonstrating the potential of these compounds in medicinal chemistry M. Tichy et al., 2017.
Mécanisme D'action
Target of Action
Similar compounds have been found to target dna topoisomerase ii , which plays a crucial role in DNA replication and transcription.
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to dna replication and transcription .
Result of Action
Similar compounds have been found to have anti-hcv activities and cytotoxicities .
Analyse Biochimique
Biochemical Properties
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including DNA topoisomerase II, which is crucial for DNA replication and transcription . The interaction with DNA topoisomerase II suggests that this compound may influence DNA topology and cellular processes dependent on DNA manipulation. Additionally, this compound has been studied for its potential as a nucleoside mimic, interacting with enzymes involved in nucleotide metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated antiproliferative activity, particularly against breast cancer cells . It influences cell signaling pathways, including those mediated by cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis, thereby reducing cancer cell proliferation . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of DNA topoisomerase II, leading to the stabilization of the enzyme-DNA complex and preventing the re-ligation of DNA strands . This inhibition results in DNA damage and triggers cell death pathways. Additionally, the compound’s interaction with CDKs inhibits their kinase activity, disrupting the phosphorylation of target proteins necessary for cell cycle progression . These molecular interactions highlight the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in cell cultures has revealed sustained antiproliferative effects, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been identified, where a specific dose range maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleotide metabolism. The compound interacts with enzymes such as nucleoside phosphorylases and kinases, which are responsible for the phosphorylation and dephosphorylation of nucleotides . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in nucleotide metabolism, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The compound’s activity within the nucleus is critical for its role in modulating gene expression and influencing cellular processes dependent on DNA manipulation.
Propriétés
IUPAC Name |
4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-12-6(9(13)14)3-5-7(12)10-4-11-8(5)15-2/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCBBZWIITWGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166721 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 4-methoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1523606-42-9 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 4-methoxy-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 4-methoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



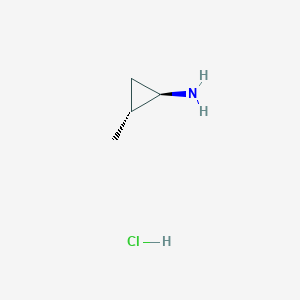

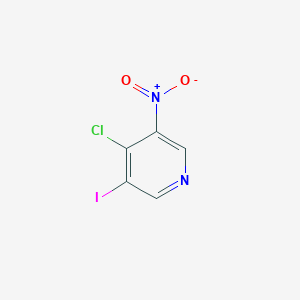

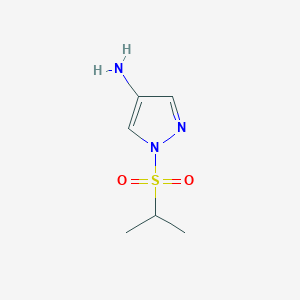
![5-Methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B1459760.png)

